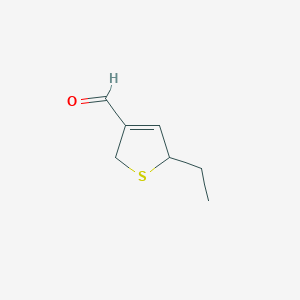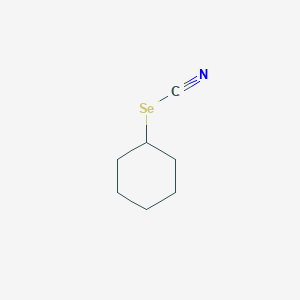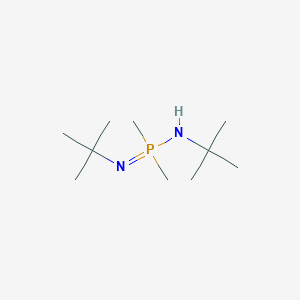
7,9-Dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is a chemical compound belonging to the purine family. This compound is structurally related to xanthine derivatives, which are found in various biological systems and have significant pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes, utilizing catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxylated derivatives, which have distinct pharmacological properties .
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation . The pathways involved often include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP .
Comparación Con Compuestos Similares
Similar Compounds
Xanthine: A purine base found in most human body tissues and fluids.
Theobromine: A methylxanthine similar to caffeine but with different pharmacokinetic properties.
Caffeine: Another methylxanthine known for its stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is unique due to its specific methylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic contexts .
Propiedades
Número CAS |
58526-75-3 |
|---|---|
Fórmula molecular |
C7H10N4O2 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
7,9-dimethyl-3,8-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-11(2)5-4(10)6(12)9-7(13)8-5/h3H2,1-2H3,(H2,8,9,12,13) |
Clave InChI |
OSCRZLORGNTZPM-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2=C1C(=O)NC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)




![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)



